molecular formula C7H8Cl2F2N2O2 B569177 2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride CAS No. 97966-69-3

2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride

Cat. No.: B569177
CAS No.: 97966-69-3
M. Wt: 261.05
InChI Key: SKOXLEGHXUPGTK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H8Cl2F2N2O2 and its molecular weight is 261.05. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of Kv3 inhibitors and renin inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Given its role in the synthesis of Kv3 inhibitors and renin inhibitors , it may influence cell function by modulating these pathways

Molecular Mechanism

It is likely to exert its effects at the molecular level through interactions with biomolecules involved in the Kv3 and renin pathways

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2.2ClH/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7;;/h1-2H,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOXLEGHXUPGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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